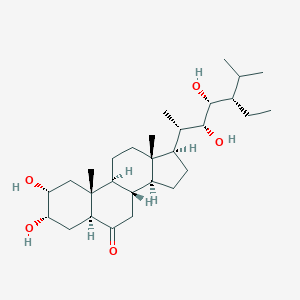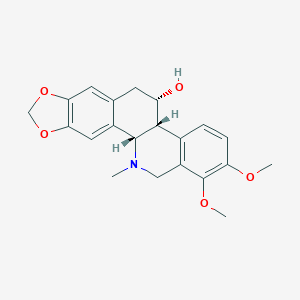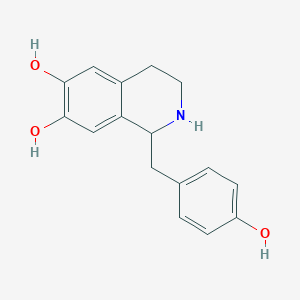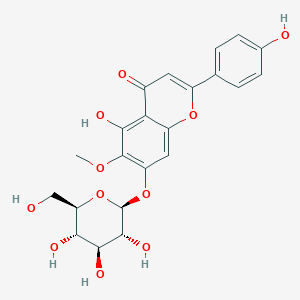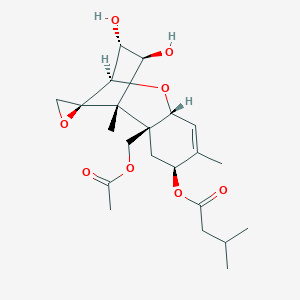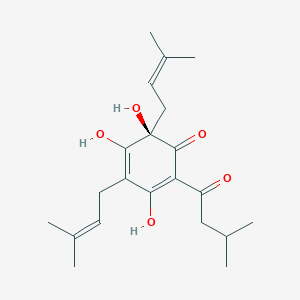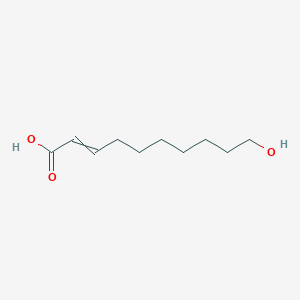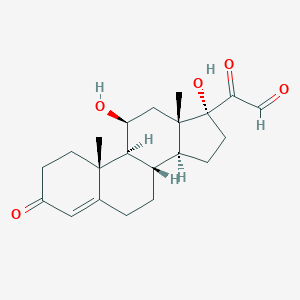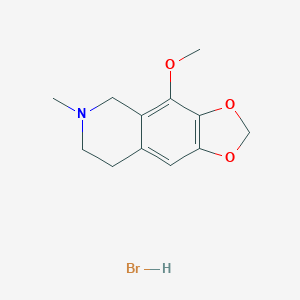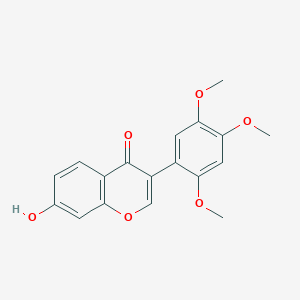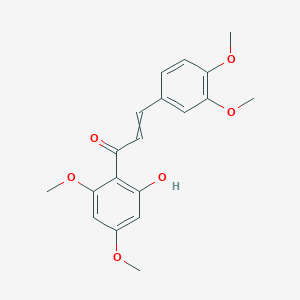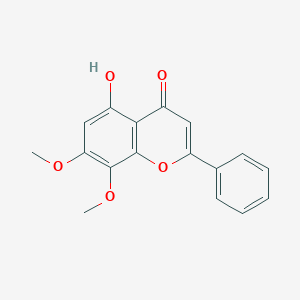
Moslosooflavona
Descripción general
Descripción
La Moslosooflavona es un compuesto flavonoides aislado de la planta Andrographis paniculata. Ha ganado una atención significativa debido a sus potenciales propiedades terapéuticas, en particular su capacidad para proteger contra el estrés oxidativo, la neuroinflamación y los trastornos del metabolismo energético .
Aplicaciones Científicas De Investigación
La Moslosooflavona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento químico de los flavonoides.
Biología: La this compound se estudia por sus efectos protectores contra el estrés oxidativo y la neuroinflamación.
Mecanismo De Acción
La Moslosooflavona ejerce sus efectos a través de varias vías moleculares:
Estrés Oxidativo: Activa la vía de señalización Nrf2/HO-1, que aumenta la expresión de enzimas antioxidantes y reduce el estrés oxidativo.
Neuroinflamación: El compuesto inhibe la actividad transcripcional de NF-kappaB, reduciendo la producción de citoquinas proinflamatorias.
Metabolismo Energético: La this compound mejora las actividades de la ATPasa y mantiene el equilibrio del metabolismo energético en las células.
Análisis Bioquímico
Biochemical Properties
Moslosooflavone interacts with various enzymes and proteins in biochemical reactions. It has been found to interact with enzymes such as CYP1A1, CYP1A2, and CYP1B1 . These interactions play a crucial role in the biochemical reactions involving Moslosooflavone.
Cellular Effects
Moslosooflavone has significant effects on various types of cells and cellular processes. It has been found to improve brain histopathological changes, reduce the contents of ROS and MDA, and elevate the levels of antioxidant enzymes and GSH in hypobaric hypoxia (HH)-exposed brains of mice . It also enhances ATPase activities and PK, ATP contents, while reducing LDH activity and the LD, TNF-α, IL-1β, and IL-6 contents in HH-exposed brains of mice .
Molecular Mechanism
Moslosooflavone exerts its effects at the molecular level through various mechanisms. It has been found to interact with CYP1A1, CYP1A2, and CYP1B1 through molecule docking . It also notably decreases the expression of HIF-1α, VEGF, Bax, and cleaved caspase-3, and dramatically increases the expression of Bcl-2, Nrf2, and HO‑1 in HH-exposed brains of mice .
Temporal Effects in Laboratory Settings
Over time, Moslosooflavone has been observed to have significant effects on cellular function in laboratory settings. It has been found to improve brain histopathological changes induced by hypobaric hypoxia (HH) in mice .
Metabolic Pathways
Moslosooflavone is involved in the flavonoid biosynthetic pathway . It is derived from the phenylpropanoid metabolic pathway and has a basic structure that comprises a C15 benzene ring structure of C6-C3-C6 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La Moslosooflavona se puede sintetizar a partir de la crisina a través de una serie de reacciones químicas. La ruta sintética implica los siguientes pasos:
Metilación: La crisina se metila para producir 5,7-dimetoxi flavona.
Hidroxilación: El producto metilado se somete a hidroxilación para formar 5,7-dihidroxi-6-metoxi flavona.
Ciclación: El producto hidroxilado se cicla para producir this compound.
Métodos de Producción Industrial: La producción industrial de this compound generalmente implica la extracción del compuesto de Andrographis paniculata utilizando solventes como etanol o metanol. El extracto se purifica luego mediante técnicas cromatográficas para aislar la this compound .
Tipos de Reacciones:
Oxidación: La this compound se somete a reacciones de oxidación, que pueden conducir a la formación de diversos derivados oxidados.
Reducción: El compuesto se puede reducir para formar derivados de dihidroflavonoides.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan reactivos como anhídrido acético y cloruro de benzoílo para reacciones de sustitución.
Principales Productos:
Oxidación: Derivados de flavonoides oxidados.
Reducción: Derivados de dihidroflavonoides.
Sustitución: Derivados de flavonoides sustituidos.
Comparación Con Compuestos Similares
La Moslosooflavona es similar a otros flavonoides como la diosmetina, la apigenina y la luteolina. Tiene propiedades únicas que la hacen destacar:
Lista de Compuestos Similares:
- Diosmetina
- Apigenina
- Luteolina
La combinación única de propiedades antioxidantes, antiinflamatorias y reguladoras del metabolismo energético de la this compound la convierte en un compuesto prometedor para diversas aplicaciones científicas y médicas.
Propiedades
IUPAC Name |
5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLSBQVBFDTNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189221 | |
| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3570-62-5 | |
| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3570-62-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Moslosooflavone and what is its significance?
A1: Moslosooflavone is a naturally occurring flavone, first isolated from the plant Mosla soochowensis Matsuda. [, ] It has shown promising biological activities in various studies, particularly in protecting against hypobaric hypoxia-induced brain injury [], inhibiting the growth of esophageal cancer cells [], and preventing oxidative stress and bone loss in simulated microgravity [].
Q2: How does Moslosooflavone exert its protective effects against hypobaric hypoxia-induced brain injury?
A2: Research suggests that Moslosooflavone may protect against brain injury induced by hypobaric hypoxia through multiple mechanisms, including:
- Suppression of Oxidative Stress: It reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes and glutathione (GSH). []
- Reduction of Neuroinflammation: It decreases the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the brain. []
- Maintenance of Energy Metabolism: It enhances ATPase activity, increases ATP content, and reduces lactate dehydrogenase (LDH) activity, thereby supporting energy production in the brain. []
- Inhibition of Apoptosis: It downregulates pro-apoptotic proteins like Bax and cleaved caspase-3 while upregulating the anti-apoptotic protein Bcl-2. []
Q3: What is the role of Moslosooflavone in protecting against simulated microgravity-induced bone loss?
A3: Studies have shown that Moslosooflavone can prevent the shortening of primary cilia in osteoblasts exposed to simulated microgravity. [] This is significant because shortened primary cilia are linked to increased expression of the calcium channel TRPV4, leading to calcium overload, oxidative stress, and ultimately, bone loss. By protecting primary cilia, Moslosooflavone helps maintain normal calcium levels and prevents the cascade of events leading to bone damage. []
Q4: Could you elaborate on the structural characteristics of Moslosooflavone?
A4: Moslosooflavone is a 5-hydroxy-7,8-dimethoxyflavone. [] Although its exact molecular weight is not mentioned in the provided abstracts, it can be calculated based on its molecular formula.
Q5: How does the structure of Moslosooflavone relate to its antioxidant activity?
A5: While the provided abstracts don't delve into specific structure-activity relationships for Moslosooflavone, one study comparing various flavones suggests that the presence of a C-8 hydroxyl group is crucial for potent antioxidant activity. [] This insight could guide further research exploring how structural modifications to Moslosooflavone might impact its antioxidant potential.
Q6: Has Moslosooflavone been investigated for its potential in treating cancer?
A6: Yes, a study using network pharmacology and experimental validation revealed that Moslosooflavone, along with other compounds from Andrographis paniculata, could potentially target key proteins involved in esophageal cancer cell growth. [] The study demonstrated that treatment with an extract containing Moslosooflavone reduced the expression of EGFR and AKT genes in esophageal cancer cells. []
Q7: Can Moslosooflavone be synthesized, or is it only obtained from natural sources?
A7: Moslosooflavone can be synthesized. A study reported a convergent synthesis route starting from chrysin, a readily available flavone. [] This synthetic approach allows for a more controlled and potentially scalable production of Moslosooflavone compared to extraction from natural sources.
Q8: What are the potential applications of Moslosooflavone in drug discovery and development?
A8: The research suggests that Moslosooflavone holds potential for development in various therapeutic areas:
- Neuroprotective Agent: Its ability to combat oxidative stress, neuroinflammation, and apoptosis suggests potential for treating neurodegenerative diseases and conditions involving brain injury. []
- Treatment of Esophageal Cancer: Its ability to inhibit the growth of esophageal cancer cells warrants further investigation for developing targeted therapies. []
- Preventing Bone Loss: Its protective effect on primary cilia and subsequent prevention of oxidative stress in osteoblasts makes it a potential candidate for preventing bone loss associated with microgravity or age-related conditions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate](/img/structure/B191407.png)
